17-Fold Selective Inhibition of 5-Lipoxygenase over 15-Lipoxygenase in Human PMNL
In a cell-free assay using human polymorphonuclear leukocytes (PMNL), 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione inhibited 5-lipoxygenase (5-LO) with an IC50 of 580 nM, while inhibition of the closely related 15-lipoxygenase (15-LO) required an IC50 of 10,000 nM [1]. This represents a 17-fold selectivity for 5-LO over 15-LO. By comparison, the commonly used non-selective lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) inhibits both 5-LO and 15-LO with IC50 values in the 0.5–2 µM range, yielding only 1–2 fold selectivity [2].
| Evidence Dimension | Isoform selectivity (IC50 ratio 15-LO/5-LO) |
|---|---|
| Target Compound Data | 5-LO IC50 = 580 nM; 15-LO IC50 = 10,000 nM; Selectivity ratio = 17.2 |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): 5-LO and 15-LO IC50 ≈ 0.5–2 µM; selectivity ratio ≈ 1–2 |
| Quantified Difference | Spirocarbon exhibits >10-fold greater isoform discrimination than NDGA. |
| Conditions | Human PMNL, arachidonic acid substrate, 15 min preincubation (spirocarbon data); literature values for NDGA under similar cell-free conditions. |
Why This Matters
High 5-LO/15-LO selectivity minimizes off-target effects on the 15-LO pathway, a critical advantage for developing anti-inflammatory agents with reduced side-effect profiles.
- [1] BindingDB Entry BDBM50446420 (ChEMBL3109730). IC50 data for inhibition of 5-LO and 15-LO in human PMNL. View Source
- [2] Yamamoto S., Terao S., Nakadate T. et al. Nordihydroguaiaretic acid and its analogs as inhibitors of arachidonic acid metabolism. Agents Actions 1984, 14, 357–361. View Source
